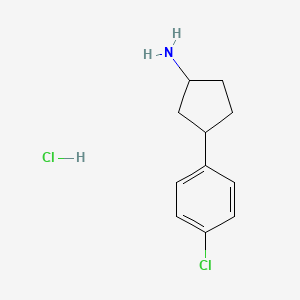

3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

説明

3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS 39617-54-4) is a cyclopentane-based organic compound featuring a 4-chlorophenyl group and a methyl-substituted amine at the 3-position of the cyclopentane ring. Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and chemical research . The molecular formula is C₁₈H₁₉Cl₂N, with a molecular weight of 320.26 g/mol.

特性

IUPAC Name |

3-(4-chlorophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9;/h1-2,4-5,9,11H,3,6-7,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCPSLKNMPTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C2=CC=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopentanone to form 3-(4-chlorophenyl)cyclopentanone. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 3-(4-chlorophenyl)cyclopentan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted cyclopentanamines.

科学的研究の応用

3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position Variation

2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride (CAS 40297-15-2)

- Structure : The 4-chlorophenyl group is at the 2-position of the cyclopentane ring instead of the 3-position.

- Properties : Molecular weight 232.15 g/mol, with higher conformational flexibility due to the substituent’s position. This may alter binding affinity in biological systems .

| Property | 3-(4-Chlorophenyl) Derivative | 2-(4-Chlorophenyl) Derivative |

|---|---|---|

| Molecular Formula | C₁₈H₁₉Cl₂N | C₁₁H₁₅Cl₂N |

| Molecular Weight (g/mol) | 320.26 | 232.15 |

| CAS Number | 39617-54-4 | 40297-15-2 |

Halogen and Aromatic Group Modifications

3-(2-Fluorophenyl)cyclopentan-1-amine Hydrochloride

- Structure : Substitutes 4-chlorophenyl with 2-fluorophenyl.

- The ortho-substitution may sterically hinder interactions compared to the para-chloro derivative .

1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride (CAS 1172462-36-0)

- Structure : Bromine replaces chlorine, increasing molecular weight (276.60 g/mol) and lipophilicity.

- Impact : Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic environments .

| Property | 4-Chloro | 2-Fluoro | 4-Bromo |

|---|---|---|---|

| Molecular Weight | 320.26 | Not Provided | 276.60 |

| Halogen Impact | Moderate lipophilicity | High polarity | High lipophilicity |

Ring Size Expansion/Contraction

2-(4-Chlorophenyl)cycloheptan-1-amine Hydrochloride

- Structure : Cycloheptane ring instead of cyclopentane.

- Properties : Larger ring size (C₁₃H₁₈ClN) increases flexibility and may alter pharmacokinetics. Molecular weight ~223.74 g/mol (estimated) .

1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine Hydrochloride (CAS 1260778-44-6)

- Structure : Cyclopropane ring with trifluoromethyl substitution.

- Properties : High ring strain and electron-withdrawing trifluoromethyl group enhance reactivity. Molecular weight 235.63 g/mol .

| Property | Cyclopentane | Cycloheptane | Cyclopropane |

|---|---|---|---|

| Ring Strain | Low | Moderate | High |

| Molecular Weight | 320.26 | ~223.74 | 235.63 |

Functional Group Additions

Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride)

- Structure: Propanone backbone with piperidinyl and 4-chlorophenyl groups.

- Its ketone group introduces different electronic properties compared to amines, affecting enzyme inhibition (e.g., ALDH) .

生物活性

3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

- Molecular Formula : CHClN

- Molecular Weight : 201.69 g/mol

Target Proteins

- Dopamine Receptors : Compounds with similar structures have shown affinity for dopamine receptors, influencing neurotransmission and potentially affecting mood disorders.

- Serotonin Receptors : Analogous compounds have been investigated for their ability to modulate serotonin pathways, which are crucial in various psychiatric conditions.

Biological Activity

The biological activities of 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of dopamine and serotonin pathways |

| Antitumor | Inhibition of cell proliferation in cancer cell lines (e.g., MCF-7, HCT-116) |

| Neuroprotective | Possible protective effects against neurodegeneration |

Antitumor Activity

A study evaluated the cytotoxic effects of 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Neuropharmacological Effects

Research on related compounds suggests that 3-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride may influence dopaminergic and serotonergic systems. In animal models, administration resulted in increased locomotor activity, suggesting potential stimulant properties that could be beneficial in treating certain mood disorders.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates:

- Absorption : Rapid absorption post-administration.

- Distribution : High affinity for brain tissues due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。